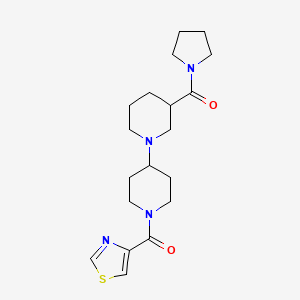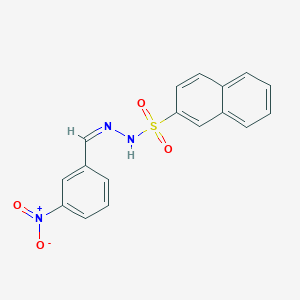![molecular formula C15H16ClFN4O B5408365 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408365.png)
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has shown to have a variety of biochemical and physiological effects, making it a valuable tool in the field of neuroscience research.
Mécanisme D'action
CPP acts as a non-competitive antagonist of the NMDA receptor. It binds to a specific site on the receptor, preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. By blocking the activity of NMDA receptors, CPP can reduce the influx of calcium ions into neurons, which can lead to a reduction in neuronal excitability. This mechanism of action has been implicated in the potential therapeutic effects of CPP in various neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In addition to its activity as an NMDA receptor antagonist, CPP has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. CPP has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the role of these receptors in various physiological and pathological conditions. CPP has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of CPP in lab experiments. For example, CPP has a relatively short half-life, which means it may need to be administered repeatedly to maintain its effects. Additionally, CPP has been shown to have some toxic effects at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CPP. One area of interest is the potential therapeutic use of CPP in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, there is ongoing research on the potential use of CPP as a tool for studying the role of NMDA receptors in various physiological and pathological conditions. Finally, there is interest in developing new compounds that are structurally similar to CPP but have improved pharmacological properties, such as longer half-lives and reduced toxicity.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride with 4-fluorophenylpiperazine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CPP. The synthesis of CPP has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. CPP is a potent NMDA receptor antagonist, which means it can block the activity of NMDA receptors in the brain. NMDA receptors are involved in a variety of physiological processes, including learning and memory. By blocking the activity of NMDA receptors, CPP can be used to study the role of these receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN4O/c1-19-14(13(16)10-18-19)15(22)21-8-6-20(7-9-21)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZPOVJGLJLPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(2-amino-6-methylpyrimidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5408290.png)
![ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate](/img/structure/B5408296.png)
![4-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5408299.png)
![3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one](/img/structure/B5408303.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide](/img/structure/B5408311.png)
![3-(2,4-dichlorophenyl)-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5408315.png)

![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![4-chloro-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5408341.png)
![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![2-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5408356.png)
![(5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5408357.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)

